

Pulegone standard physical and chemical properties

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Compound of Interest

Compound Name: Pulegone (Standard)

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An In-Depth Technical Guide to the Standard Physical and Chemical Properties of Pulegone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard physical and chemical properties of pulegone, a monoterpene of significant interest in various scientific fields. The information is presented in a structured format to facilitate easy access and comparison of data. This guide also includes detailed experimental protocols and visualizations to support research and development activities.

Chemical Identity

Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, most notably in pennyroyal (*Mentha pulegium*) and peppermint (*Mentha piperita*)[1]. It exists as two enantiomers, (+)-pulegone and (-)-pulegone, with the (R)-(+)-enantiomer being the more abundant in nature.

Table 1: Chemical Identification of Pulegone

Identifier	Value
IUPAC Name	(5R)-5-Methyl-2-(1-methylethylidene)cyclohexan-1-one[2]
Synonyms	(R)-(+)-p-Menth-4(8)-en-3-one, d-Pulegone[2]
CAS Number	89-82-7 ((+)-Pulegone)[2][3]
Chemical Formula	C ₁₀ H ₁₆ O[1]
Molar Mass	152.23 g/mol [1][2]
InChI Key	NZGWDASTMWDZIW-MRVPVSSYSA-N ((+)-Pulegone)[2]
SMILES	C[C@@H]1CCC(=C(C)C)C(=O)C1 ((+)-Pulegone)[2]

Physical Properties

Pulegone is a colorless to pale yellow oily liquid with a characteristic minty, camphor-like odor[1][2]. Its physical properties are summarized in the tables below.

Table 2: Physical Properties of Pulegone

Property	Value	Reference
Appearance	Colorless to pale yellow oily liquid	[1][2]
Odor	Pleasant, minty, camphor-like	[1][2]
Melting Point	< 25 °C	[2][3]
Boiling Point	224 °C at 760 mmHg	[1][2]
Density	0.9323 - 0.937 g/mL at 20-25 °C	[2][4][5]
Vapor Pressure	0.093 - 0.12 mmHg at 25 °C	[2][6][7]

Table 3: Solubility and Partition Coefficient of Pulegone

Property	Value	Reference
Solubility in Water	Practically insoluble (173.7 mg/L at 25 °C, estimated)	[1][2][6]
Solubility in Organic Solvents	Miscible with alcohol, ether, chloroform	[8]
logP (Octanol-Water Partition Coefficient)	3.08	[2][7]

Chemical Properties and Reactivity

Pulegone is a ketone and an alkene, and its reactivity is characteristic of these functional groups. It is stable under recommended storage conditions[2]. It can undergo hydrogenation to form menthone[1]. As a ketone, it can be purified via the formation of a semicarbazone derivative[9].

Spectral Data

Spectroscopic data is crucial for the identification and characterization of pulegone.

Table 4: Key Spectroscopic Data for (+)-Pulegone

Technique	Key Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~1.0 (d), ~1.8 (s), ~2.0 (s), ~2.2-2.5 (m) [2]
¹³ C NMR (CDCl ₃ , 50.18 MHz)	δ (ppm): ~21.8, 22.1, 23.0, 28.6, 31.6, 32.8, 50.8, 131.8, 141.8, 204.0[2]
Mass Spectrometry (GC-MS)	Major fragments (m/z): 81, 67, 152, 109, 41[2]
Infrared (IR)	Key absorptions (cm ⁻¹): ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch)

Experimental Protocols

This section outlines generalized experimental methodologies for determining some of the key physical and chemical properties of pulegone.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

- **Sample Preparation:** A small amount of pulegone (a few drops) is placed in a small test tube or a fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the sample.
- **Heating:** The sample tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
- **Boiling Point Determination:** The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Solubility in Water (Shake-Flask Method)

- **Sample Preparation:** A known excess amount of pulegone is added to a known volume of distilled water in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand to allow for the separation of the aqueous and organic phases. If necessary, centrifugation can be used.
- **Quantification:** A sample of the aqueous phase is carefully removed and the concentration of dissolved pulegone is determined using a suitable analytical technique, such as gas

chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a common technique for determining logP.

- **Solvent Saturation:** n-octanol is saturated with water, and water is saturated with n-octanol.
- **Sample Preparation:** A known amount of pulegone is dissolved in either the water-saturated octanol or the octanol-saturated water.
- **Partitioning:** The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the pulegone between the two phases.
- **Phase Separation:** The funnel is allowed to stand until the two phases have completely separated.
- **Quantification:** The concentration of pulegone in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of pulegone in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of pulegone in complex mixtures like essential oils.

- **Sample Preparation:** The essential oil or a solution of pulegone in a suitable solvent (e.g., hexane or dichloromethane) is prepared.
- **Injection:** A small volume of the sample (typically 1 μ L) is injected into the GC.

- **Separation:** The components of the sample are separated on a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 240°C) to elute the compounds.
- **Detection:** As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
- **Data Analysis:** The resulting mass spectrum of each component is compared to a library of known spectra (e.g., NIST) to identify the compounds. The retention time of the pulegone peak can be compared to that of a standard for confirmation.

Metabolic Pathway

Pulegone is metabolized in the liver primarily by cytochrome P450 (CYP450) enzymes[10][11][12]. The major metabolic pathway involves the conversion of pulegone to menthofuran, which is then further metabolized. This metabolic activation is linked to the observed hepatotoxicity of pulegone[11][12].

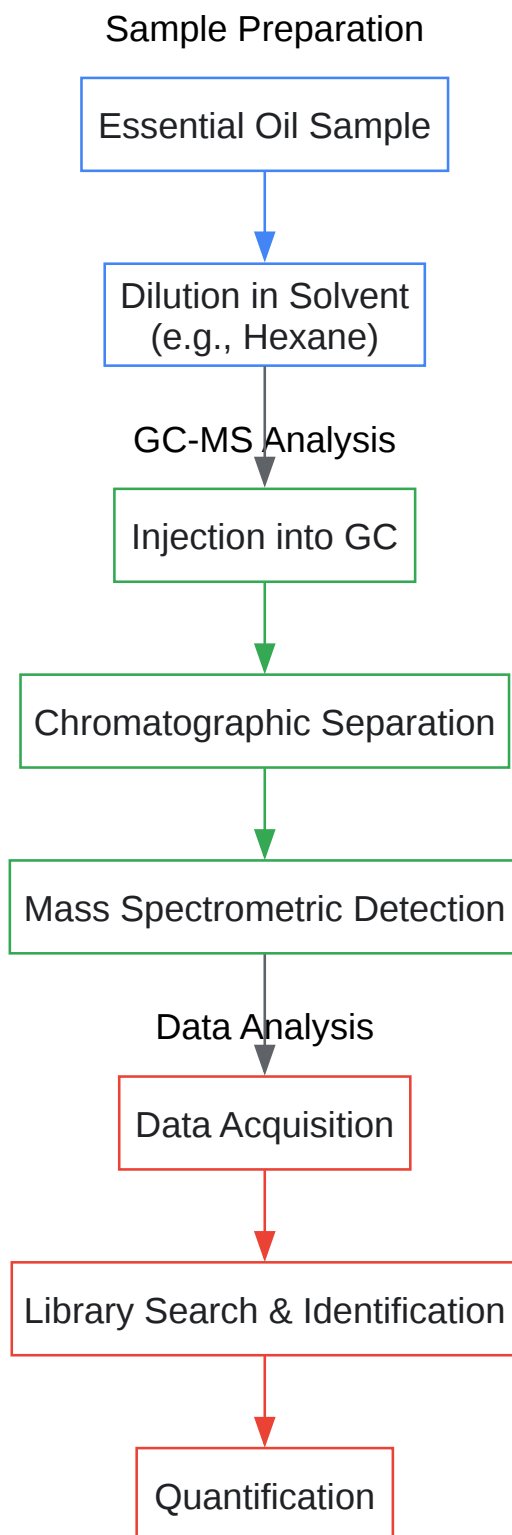


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Figure 1. Simplified metabolic pathway of pulegone.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of pulegone in an essential oil sample using GC-MS.



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Figure 2. GC-MS experimental workflow for pulegone analysis.

Safety Information

Pulegone is considered harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer[13]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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